molecular formula C17H19BrFN3O4S B6518841 5-bromo-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide CAS No. 933212-50-1

5-bromo-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide

Cat. No.: B6518841
CAS No.: 933212-50-1
M. Wt: 460.3 g/mol
InChI Key: MLSSWJFEJDIXFI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The InChI code for the compound is 1S/C11H7BrFNO2/c12-10-6-5-9 (16-10)11 (15)14-8-4-2-1-3-7 (8)13/h1-6H, (H,14,15) . This indicates the presence of bromine, fluorine, nitrogen, oxygen, and carbon atoms in the molecule .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 284.08 . It is a solid at room temperature .

Biochemical Analysis

Biochemical Properties

5-bromo-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with mitogen-activated protein kinase 10 (MAPK10), a key enzyme involved in cellular signaling pathways . The interaction between this compound and MAPK10 can influence various biochemical processes, including phosphorylation and signal transduction.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with MAPK10 can lead to alterations in the phosphorylation status of downstream targets, thereby affecting gene expression and cellular responses to external stimuli . Additionally, this compound may influence cellular metabolism by modulating the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound binds to MAPK10, leading to the inhibition or activation of the enzyme’s kinase activity . Such interactions can result in changes in gene expression and cellular function. The compound’s structure allows it to fit into the active site of MAPK10, thereby influencing the enzyme’s activity and downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and signaling pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation . The compound’s metabolic pathways include oxidation, reduction, and conjugation reactions, which help in its biotransformation and elimination from the body. These metabolic processes can influence the compound’s efficacy and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in its subcellular localization, ensuring that it reaches the appropriate sites of action within the cell.

Properties

IUPAC Name

5-bromo-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrFN3O4S/c18-16-6-5-15(26-16)17(23)20-7-12-27(24,25)22-10-8-21(9-11-22)14-4-2-1-3-13(14)19/h1-6H,7-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSSWJFEJDIXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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